2-{[4-(3-METHYLPHENOXY)BUTYL]SULFANYL}-1H-1,3-BENZODIAZOLE
Description
2-{[4-(3-Methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole is a benzimidazole derivative characterized by a sulfanyl (thioether) group and a 4-(3-methylphenoxy)butyl substituent. Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring, often explored for their pharmacological properties, including antimicrobial, antiviral, and antiulcer activities.
Below, we compare its features with related benzimidazole derivatives.
Properties
IUPAC Name |
2-[4-(3-methylphenoxy)butylsulfanyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-14-7-6-8-15(13-14)21-11-4-5-12-22-18-19-16-9-2-3-10-17(16)20-18/h2-3,6-10,13H,4-5,11-12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGMXWNWIMAIEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCSC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3-METHYLPHENOXY)BUTYL]SULFANYL}-1H-1,3-BENZODIAZOLE typically involves the reaction of 4-(3-methylphenoxy)butyl bromide with 2-mercaptobenzimidazole under basic conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3-METHYLPHENOXY)BUTYL]SULFANYL}-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-{[4-(3-METHYLPHENOXY)BUTYL]SULFANYL}-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(3-METHYLPHENOXY)BUTYL]SULFANYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the function of essential bacterial enzymes, leading to the disruption of bacterial cell processes and ultimately cell death. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Features and Substituents
Key Observations :
- Sulfur Oxidation State : The target compound’s sulfanyl group (S) is less oxidized than sulfinyl (SO, as in 9e) or sulfonyl (SO₂, as in 3s/3t), which may reduce electrophilicity and metabolic instability .
Pharmacological and Physicochemical Properties
Lipophilicity and Bioavailability
- The target compound’s sulfanyl group and butyl chain likely confer moderate lipophilicity (logP ~3.5–4.0), comparable to YLO (logP ~4.2) . Sulfinyl/sulfonyl analogs (9e, 3s/3t) exhibit higher polarity due to oxidized sulfur, reducing logP (~2.0–3.5) .
Biological Activity
2-{[4-(3-Methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This compound belongs to the class of benzimidazoles, which are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
- Molecular Formula : C18H20N2OS
- Molecular Weight : 312.43 g/mol
- IUPAC Name : 2-[4-(3-methylphenoxy)butylsulfanyl]-1H-benzimidazole
- CAS Number : 874754-38-8
Synthesis
The synthesis of this compound typically involves the reaction of 4-(3-methylphenoxy)butyl bromide with 2-mercaptobenzimidazole. This reaction is conducted under basic conditions in a suitable solvent such as dimethylformamide (DMF), using potassium carbonate as a base to facilitate nucleophilic substitution. The mixture is then heated to reflux for several hours to ensure complete conversion of the reactants into the desired product.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. The mechanism of action often involves the inhibition of essential bacterial enzymes, leading to disruption of cellular processes and cell death. For instance, studies have shown that derivatives of benzimidazole can effectively inhibit the growth of various bacterial strains, making them promising candidates for antibiotic development .
Antifungal Activity
In addition to antibacterial properties, this compound may also possess antifungal activity. Benzimidazole derivatives have been explored for their ability to inhibit fungal growth by targeting specific pathways critical for fungal survival. The interaction with fungal cell membranes and disruption of metabolic processes are common mechanisms reported in literature.
Anticancer Potential
The anticancer properties of benzimidazole derivatives are well-documented, with many compounds exhibiting cytotoxic effects against various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells through multiple pathways, including the inhibition of cell proliferation and disruption of cell cycle progression. In vitro studies have demonstrated that certain derivatives can significantly reduce the viability of cancer cells such as MCF7 (breast cancer) and HepG2 (liver cancer) .
The biological activity of this compound is attributed to its interaction with specific molecular targets within microbial and cancerous cells. For antimicrobial applications, it is believed that the compound inhibits key enzymes involved in cell wall synthesis or metabolic pathways essential for bacterial survival. In cancer therapy, it may interfere with signaling pathways that regulate cell growth and apoptosis, leading to increased cell death in malignant tissues .
Case Studies
Several studies have investigated the biological activities of related compounds:
- Antimicrobial Activity : A study demonstrated that a related benzimidazole compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting similar potential for this compound .
- Anticancer Effects : Research on a series of benzimidazole derivatives showed promising results in inhibiting the growth of various cancer cell lines. One study reported that compounds with similar structures induced apoptosis in MCF7 cells through mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
